2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Overview
Description
2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene is a conjugated organic compound belonging to the thiophene family. It is composed of four thiophene rings connected in a linear arrangement. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications .
Scientific Research Applications
2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Biology: The compound is employed in the development of biosensors and bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical imaging.
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of luminescent polymers and as an effective solar cell sensitizer , suggesting that its targets could be related to these applications.
Mode of Action
The mode of action of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene involves its interaction with its targets to produce a desired effect. For instance, in the context of organic electronic devices, it has been reported that a derivative of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene acts as a donor-acceptor molecule . This suggests that the compound may interact with other molecules in the device to facilitate the transfer of charge, thereby contributing to the device’s function.
Biochemical Pathways
Given its use in the synthesis of luminescent polymers and as a solar cell sensitizer , it can be inferred that the compound may be involved in pathways related to light absorption and emission.
Result of Action
The molecular and cellular effects of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene’s action are largely dependent on its application. For instance, in the context of organic electronic devices, the compound contributes to the device’s function by facilitating the transfer of charge . In the context of luminescent polymers and solar cell sensitizers, the compound may contribute to light absorption and emission processes .
Action Environment
The action, efficacy, and stability of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene can be influenced by various environmental factors. For instance, the efficiency of charge transfer in organic electronic devices could be affected by temperature, humidity, and the presence of other molecules . Similarly, the performance of the compound as a solar cell sensitizer could be influenced by light intensity and wavelength .
Biochemical Analysis
Biochemical Properties
2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of fatty acids. These interactions can lead to the modulation of inflammatory responses. Additionally, 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation. Furthermore, 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene can affect gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit the activity of enzymes such as COX and LOX, leading to a decrease in the production of pro-inflammatory mediators. Additionally, 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene can activate antioxidant pathways by enhancing the expression of genes involved in the detoxification of reactive oxygen species (ROS). These molecular interactions contribute to its anti-inflammatory and antioxidant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene can lead to sustained anti-inflammatory and antioxidant effects in vitro and in vivo. The exact temporal dynamics of its effects may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene in animal models have been shown to vary with different dosages. At lower doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, it may lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage range produces optimal therapeutic effects without causing significant toxicity. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites within the body. The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can bind to albumin, facilitating its transport through the bloodstream. Within cells, it may interact with transporters such as organic anion-transporting polypeptides (OATPs), influencing its cellular uptake and distribution. These interactions can affect the localization and accumulation of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene within different tissues .
Subcellular Localization
The subcellular localization of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene can influence its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles. The subcellular distribution of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene can impact its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene typically involves the coupling of thiophene derivatives. One common method is the palladium-catalyzed cross-coupling reaction of 2,2’-bithiophene derivatives with 2,2’-bithiophene . Another approach involves the acylation of 2,2’:5’,2’'-terthiophene followed by further reactions to form the quaterthiophene structure .
Industrial Production Methods: Industrial production of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene often employs scalable synthetic routes such as the Stille or Suzuki coupling reactions. These methods allow for the efficient production of the compound in large quantities, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, are common for modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene, which can be further utilized in different applications .
Comparison with Similar Compounds
2,2’5’,2’'-Terthiophene: A related compound with three thiophene rings, used in similar applications.
2,2’-Bithiophene: Comprising two thiophene rings, it serves as a precursor for more complex thiophene derivatives.
Uniqueness: 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene stands out due to its extended conjugation and superior electronic properties, making it more effective in applications requiring high conductivity and stability .
Properties
IUPAC Name |
2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S4/c1-3-11(17-9-1)13-5-7-15(19-13)16-8-6-14(20-16)12-4-2-10-18-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEJOIFDICYSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103945-18-2 | |
Record name | 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103945-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40204863 | |
Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-29-1 | |
Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quaterthiophene?
A1: The molecular formula of quaterthiophene is C16H10S4, and its molecular weight is 322.51 g/mol. []
Q2: How does the introduction of carbonyl groups affect the structure of quaterthiophene?
A2: Theoretical calculations show that introducing carbonyl groups to the quaterthiophene backbone induces progressive quinoidization compared to the non-functionalized molecule. This effect is further amplified when combined with perfluorohexyl chains. []
Q3: What is the significance of the strong Raman line observed in the Raman spectra of carbonyl-functionalized quaterthiophenes?
A3: The prominent Raman line primarily represents a combination of C-C/C=C stretching vibrations across the entire thiophene core. This band exhibits a significant downshift due to structural changes caused by the electron-withdrawing carbonyl groups on the π-conjugated backbone. []
Q4: What structural information can be obtained from the Raman spectra of carbonyl-bridged quaterthiophenes?
A4: The splitting of the dominant Raman band upon incorporating a central carbonyl bridge indicates the formation of two distinct structural domains within the molecule. []
Q5: How does functionalization with electron-withdrawing groups affect the optical properties of quaterthiophene?
A5: Functionalization with carbonyl groups and perfluorohexyl chains leads to a noticeable bathochromic shift in both optical absorption and fluorescence bands. This shift suggests an expansion of the π-conjugation within the molecule. []
Q6: How does the introduction of long alkyl side chains impact the solubility and self-assembly of quaterthiophene derivatives?
A6: Long alkyl side chains enhance the solubility of quaterthiophene derivatives in organic solvents and promote self-assembly. []
Q7: What type of aggregates do alkyl-substituted quaterthiophenes typically form in solution?
A7: UV/Vis absorption measurements indicate that alkyl-substituted quaterthiophenes tend to form H-type aggregates, characterized by face-to-face packing structures. []
Q8: What electronic properties make quaterthiophene and its derivatives suitable for organic field-effect transistors (OFETs)?
A8: Quaterthiophene derivatives demonstrate favorable properties for OFETs, including high carrier mobility, large current on/off ratios, and air stability in specific configurations. [, , , , ]
Q9: How does the molecular structure of quaterthiophene derivatives influence their performance in OFETs?
A9: The molecular structure significantly influences OFET performance. For instance, asymmetric thiophene-naphthalene oligomers exhibit varying mobilities depending on the degree of π overlap and morphological differences dictated by their structure. []
Q10: How does the presence of fluorine atoms in the structure affect the electronic properties of quaterthiophene derivatives?
A10: Fluorocarbon-modified quaterthiophenes, particularly those with perfluorophenyl substitutions, often exhibit n-type semiconducting behavior, making them suitable for n-channel OFETs. []
Q11: What strategies can be employed to achieve air-stable n-channel OFET operation using quaterthiophene derivatives?
A11: Incorporating electron-deficient units like quinones or perfluorophenacyl groups into the quaterthiophene structure can result in air-stable n-channel OFET performance. [, ]
Q12: What unique morphological feature has been observed in thin films of certain quaterthiophene-based polymers?
A12: Some quaterthiophene-based polymers, like poly(N-(2-octyldodecyl)-2,2'-bithiophene-3,3'-dicarboximide), exhibit terracing in AFM images after annealing. The step height in these terraces corresponds to the d spacing observed in X-ray diffraction, a rare phenomenon in polymeric organic semiconductors. []
Q13: How does the alkyl side chain length in poly(3-alkylthiophene)s affect their performance in electrolyte-gated transistors (EGTs)?
A13: Increasing the alkyl side chain length in poly(3-alkylthiophene)s leads to enhanced carrier mobilities and reduced hysteresis in their conductivity peaks when incorporated into EGTs. []
Q14: What is the significance of the conductivity peak observed at a specific hole density in polythiophene-based EGTs?
A14: The conductivity peak, consistently observed at a hole density of approximately 0.4 holes per thiophene ring across various polythiophenes, suggests the complete filling of a polaronic sub-band. Beyond this point, the hole mobility collapses, leading to conductivity suppression. []
Q15: What theoretical methods are commonly used to study the electronic and optical properties of quaterthiophene derivatives?
A15: Density functional theory (DFT), time-dependent DFT (TDDFT), and ab initio Hartree-Fock calculations are frequently employed to investigate the ground and excited state properties of these molecules. [, , ]
Q16: How does the chain length of oligothiophenes affect their electronic properties, as predicted by theoretical calculations?
A16: Theoretical studies indicate that increasing the thiophene chain length generally leads to a decrease in the energy gap (HOMO-LUMO gap) of oligothiophenes. [, ]
Q17: What information can be obtained from theoretical calculations regarding the charge transport properties of quaterthiophene derivatives?
A17: Calculations can predict parameters like reorganization energy, ionization potential, and electron affinity, offering insights into the charge transport behavior of these molecules. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.